molecular formula C17H19NO2 B6033727 2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE

2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE

Cat. No.: B6033727
M. Wt: 269.34 g/mol
InChI Key: BMEDUNHLYNXGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline moiety fused with a cyclohexane-1,3-dione ring. The presence of the dimethyl groups at the 3-position of the tetrahydroisoquinoline ring adds to its steric and electronic properties, making it a subject of interest in various chemical and pharmaceutical research fields.

Preparation Methods

The synthesis of 2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE typically involves multistep organic reactions. One common method includes the acylation of 2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of dehydrating agents such as POCl3, P2O5, or ZnCl2 to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving nucleophilic addition or substitution reactions, where it forms covalent bonds with target molecules . The specific molecular targets and pathways can vary based on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE can be compared with other tetrahydroisoquinoline derivatives, such as:

These compounds share structural similarities but differ in their functional groups and substituents, which influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexane-1,3-dione ring, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

2-(3,3-dimethyl-4H-isoquinolin-1-yl)-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2)10-11-6-3-4-7-12(11)16(18-17)15-13(19)8-5-9-14(15)20/h3-4,6-7,19H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEDUNHLYNXGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)C3=C(CCCC3=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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